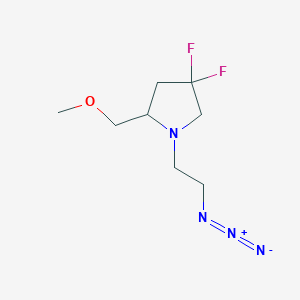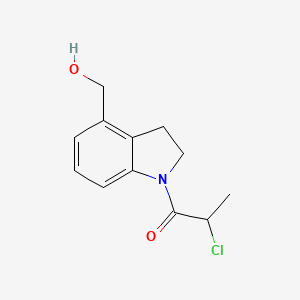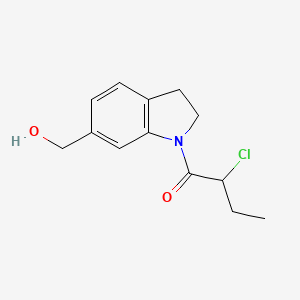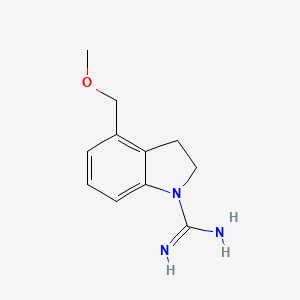
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid
Übersicht
Beschreibung
2-(3a-(Hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid (HMIAA) is an organic acid that is a derivative of isoindole, an aromatic heterocyclic hydrocarbon. HMIAA has been studied for its potential use in various scientific research applications due to its unique chemical structure, which is composed of a hydroxymethyl group attached to an isoindole ring. HMIAA is a relatively new molecule and has only recently been discovered, so it is not yet widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methods
Studies have developed novel synthetic routes for creating derivatives of complex molecules that share structural similarities with the specified compound. For instance, the synthesis of hydroxylactams and their conversion into various functionalized products showcases the exploration of new synthetic pathways that could potentially apply to the synthesis of "2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid" derivatives. These methods highlight the versatility of synthetic organic chemistry in generating molecules with potential biological or material science applications (Fogain-Ninkam et al., 2003).
Antimicrobial Activity
Research on the antimicrobial properties of compounds structurally related to the specified acid reveals potential applications in developing new antimicrobial agents. Compounds synthesized from similar chemical backbones have been tested against various microbial strains, showing promising antimicrobial activities. This suggests that derivatives of "2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid" could also be explored for antimicrobial applications, contributing to the search for new antibiotics or antifungal agents (Hunashal et al., 2012).
Molecular Property Studies
Quantum chemical investigations into the molecular properties of compounds with structures analogous to the specified acid provide insights into their electronic, thermodynamic, and conformational characteristics. Such studies are crucial for understanding how these molecules interact with biological targets or how they can be modified to enhance their stability, efficacy, or specificity for potential applications in drug design or material science (Bouklah et al., 2012).
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They can act as inhibitors, activators, or modulators of their target proteins
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. For example, some indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. Some indole derivatives have shown anti-inflammatory and analgesic activities .
Eigenschaften
IUPAC Name |
2-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c13-8-11-4-2-1-3-9(11)5-12(7-11)6-10(14)15/h9,13H,1-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXKUJJSLFQHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478435.png)



![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)
![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)